![molecular formula C20H17Cl2NO B11447167 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one](/img/structure/B11447167.png)
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring with two 4-chlorobenzylidene substituents at the 3 and 5 positions. The molecular formula is C18H18ClN and it is synthesized through the condensation reaction of p-chlorobenzaldehyde with 1-methyl-4-piperidone, resulting in the elimination of water. The synthesis can be represented as follows:
Anticancer Research
Biological Activity : Research indicates that 3,5-bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits potent cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. Its mechanism of action involves the inhibition of the 20S proteasome, which is crucial for regulating protein degradation in cancer cells.
Case Study: Cytotoxicity Evaluation
A study conducted on the compound's efficacy revealed the following GI50 values against different cancer cell lines:
Cell Line | GI50 (μM) |
---|---|
HeLa | 0.15 |
HCT116 | 0.28 |
These results suggest that the compound has a strong potential as an anticancer agent due to its low concentration required to inhibit cell growth.
Antimicrobial Properties
In addition to its anticancer applications, this compound has been explored for its antimicrobial properties. Its analogs have shown effectiveness against various bacterial strains, indicating a broader spectrum of biological activity.
Comparative Analysis of Structural Analogues
The structural similarities between this compound and its analogues can influence their biological activities. A comparative analysis is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,5-Bis(2-chlorobenzylidene)-1-methylpiperidin-4-one | Similar piperidine core with different substituents | Potentially different biological activity profiles |
3-Hydroxy-5-(4-chlorobenzylidene)-1-methylpiperidin-4-one | Hydroxyl group addition | Enhanced solubility and possibly altered activity |
3,5-Bis(phenylidene)-1-methylpiperidin-4-one | Lacks chlorine substituents | May exhibit distinct chemical reactivity |
Mechanistic Studies
Mechanistic studies utilizing in silico docking have elucidated the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at a molecular level, influencing cell signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one involves its interaction with cellular targets that regulate cell growth and apoptosis. The compound is known to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. For instance, it can interfere with the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-chlorobenzylidene)-4-piperidone
- 3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one
- 3,5-Bis(4-nitrobenzylidene)-1-methylpiperidin-4-one
Uniqueness
Compared to similar compounds, 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits unique structural features that enhance its biological activity. The presence of chlorobenzylidene groups contributes to its higher potency and selectivity against cancer cells. Additionally, the methyl group on the piperidine ring can influence the compound’s pharmacokinetic properties, potentially improving its bioavailability and stability .
Biological Activity
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16Cl2NO. The compound features a piperidine ring with two 4-chlorobenzylidene substituents at the 3 and 5 positions. Its conformation is stabilized by weak intermolecular interactions, such as hydrogen bonds, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves a condensation reaction between p-chlorobenzaldehyde and 1-methyl-4-piperidone, resulting in the elimination of water. This reaction can be represented as follows:
Purification is often achieved through recrystallization techniques using solvents like ethanol or acetonitrile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis. The compound's structure allows it to interact effectively with biological targets involved in cancer progression, potentially influencing key cell signaling pathways .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Inhibition of proliferation |
HeLa (Cervical) | 18 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, analogs of this compound have been explored for their antimicrobial effects. Studies suggest that these compounds possess broad-spectrum activity against various bacterial and fungal strains, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Activity Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production .
- Antimicrobial Screening : Another study evaluated the antimicrobial properties against clinical isolates and found promising results, particularly against drug-resistant strains of bacteria .
Properties
Molecular Formula |
C20H17Cl2NO |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H17Cl2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |
InChI Key |
BNQZONUOANLYOV-OTYYAQKOSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
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